1H-Imidazole, 4-((2,6-dimethylphenyl)methyl)-, monohydrochloride

alpha-adrenoceptor agonism cardiovascular pharmacology pithed rat model

1H-Imidazole, 4-((2,6-dimethylphenyl)methyl)-, monohydrochloride (CAS 78892-45-2) is the hydrochloride salt of MPV-207, a 4(5)-(2,6-dimethylbenzyl)imidazole. The compound belongs to the arylalkyl imidazole class and was originally developed as a hypotensive and bradycardic agent acting via central and peripheral alpha-adrenoceptor agonism.

Molecular Formula C12H15ClN2
Molecular Weight 222.71 g/mol
CAS No. 78892-45-2
Cat. No. B1660561
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Imidazole, 4-((2,6-dimethylphenyl)methyl)-, monohydrochloride
CAS78892-45-2
Molecular FormulaC12H15ClN2
Molecular Weight222.71 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)C)CC2=CN=CN2.Cl
InChIInChI=1S/C12H14N2.ClH/c1-9-4-3-5-10(2)12(9)6-11-7-13-8-14-11;/h3-5,7-8H,6H2,1-2H3,(H,13,14);1H
InChIKeyHRPJDEUIMHHMEL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1H-Imidazole, 4-((2,6-dimethylphenyl)methyl)-, monohydrochloride (CAS 78892-45-2): Core Identity and Scientific Context for Procurement Decisions


1H-Imidazole, 4-((2,6-dimethylphenyl)methyl)-, monohydrochloride (CAS 78892-45-2) is the hydrochloride salt of MPV-207, a 4(5)-(2,6-dimethylbenzyl)imidazole [1]. The compound belongs to the arylalkyl imidazole class and was originally developed as a hypotensive and bradycardic agent acting via central and peripheral alpha-adrenoceptor agonism [2]. Its free base counterpart (CAS 78892-44-1) carries the designations MPV-207 and PD162591 and is indexed in MeSH as a bioactive imidazole derivative [1]. The hydrochloride salt form (MW 222.71 g/mol, formula C₁₂H₁₅ClN₂, typical purity ≥95%) offers enhanced aqueous solubility and handling characteristics compared to the free base, making it the preferred physical form for reproducible in vivo and in vitro experimental workflows .

Why Generic Substitution Fails for 4-((2,6-Dimethylphenyl)methyl)-1H-imidazole Hydrochloride: Structural and Pharmacological Non-Interchangeability


Within the arylalkyl imidazole class, seemingly minor structural modifications produce large pharmacological shifts that preclude generic substitution. The MPV series demonstrates that extending the alkyl bridge between the phenyl and imidazole rings from one methylene (MPV-207) to two (MPV-295), three (MPV-304), or four (MPV-390) carbons progressively reduces alpha-adrenoceptor potency, with the butano-bridge analog being practically inactive [1]. Furthermore, the substitution position on the imidazole ring critically determines pharmacological profile: 4-substituted imidazoles such as MPV-207 exhibit dual alpha-1/alpha-2 adrenoceptor pharmacology, while 2-substituted imidazolines like xylometazoline (which additionally carries a 4-tert-butyl group and 4,5-dihydro saturation) have a distinct receptor binding signature (Ki range 0.05–1.7 µM across alpha-1 and alpha-2 subtypes) and are optimized for nasal decongestion rather than central hypotensive action . The hydrochloride salt form further differentiates this compound from its free base (CAS 78892-44-1) in terms of aqueous solubility, handling, and formulation compatibility . These multidimensional structural and pharmacological differences mean that no close analog can serve as a drop-in replacement without altering experimental outcomes.

Quantitative Differentiation Evidence for 4-((2,6-Dimethylphenyl)methyl)-1H-imidazole Hydrochloride (MPV-207 HCl) Against Closest Analogs


Alpha-Adrenoceptor Potency Equivalence with Clonidine in the Pithed Rat Model: A Direct Head-to-Head Comparison

In a direct head-to-head comparison in pithed rats, MPV-207 demonstrated alpha-adrenoceptor-mediated vasoconstriction and sympatho-inhibition with potency equal to clonidine, the reference standard central alpha-2 agonist. The rank order of potency was established as clonidine = MPV-207 > MPV-295 > MPV-304 > MPV-390 [1]. This equivalence with clonidine positions MPV-207 as a comparably potent pharmacological tool but with a structurally distinct imidazole scaffold that lacks the dichlorophenyl moiety present in clonidine, offering a differentiated chemical template for structure-activity relationship (SAR) studies [1].

alpha-adrenoceptor agonism cardiovascular pharmacology pithed rat model vasopressor response

Alkyl Bridge Length Determines Potency: MPV-207 as the Optimal Single-Methylene Bridge Compound in the MPV Series

Within the homologous MPV series, the length of the alkyl bridge connecting the 2,6-dimethylphenyl group to the imidazole ring is the dominant determinant of in vivo cardiovascular potency. MPV-207, bearing a single methylene (–CH₂–) bridge, is the most potent compound in the series. Intravenous MPV-207 (0.001–0.1 mg/kg) lowered mean arterial pressure (MAP) and heart rate (HR) in a dose-dependent manner in urethane-anaesthetized normotensive rats [1]. In contrast, MPV-295 (ethano bridge, –CH₂CH₂–) required doses of 0.03–3 mg/kg to achieve comparable effects, representing an approximate 30-fold rightward shift in the effective dose range. Extension to a propano bridge (MPV-304) further decreased activity, and the butano-bridge compound (MPV-390) was practically inactive [1][2].

structure-activity relationship alkyl bridge imidazole derivatives hypotensive agent

Dual Alpha-1/Alpha-2 Adrenoceptor Pharmacology of MPV-207 Distinct from the Selective Alpha-2 Profile of MPV-295

MPV-207 exhibits a dual alpha-1/alpha-2 adrenoceptor agonist profile that distinguishes it from its ethano-bridge analog MPV-295, which functions as a selective alpha-2 adrenoceptor agonist. In pithed rats, the peripheral postsynaptic pressor actions of MPV-207 were attenuated by both prazosin (0.1 mg/kg i.v., an alpha-1 antagonist) and yohimbine (1 mg/kg i.v., an alpha-2 antagonist) [1]. In contrast, the pressor responses induced by MPV-295 were antagonized only by yohimbine (0.3 and 1 mg/kg i.v.) and not by prazosin, confirming its selectivity for peripheral alpha-2 adrenoceptors [1]. This pharmacological divergence means MPV-207 recruits both alpha-1 and alpha-2 receptor populations for its cardiovascular effects, while MPV-295 operates exclusively through alpha-2 receptors.

adrenoceptor subtype selectivity prazosin yohimbine alpha-1/alpha-2 pharmacology

Demonstrated Central Nervous System Penetration and Central Mechanism of Action via Intracerebroventricular Route

MPV-207 exerts its hypotensive action, at least in part, through a central mechanism, as demonstrated by its efficacy upon intracerebroventricular (i.c.v.) administration. The hypotensive effect of i.v. injected MPV-207 (5 µg/kg) was significantly attenuated by i.c.v. administered yohimbine (100 µg/kg), confirming that central alpha-2 adrenoceptors mediate a component of its blood pressure-lowering action [1]. This central site of action parallels that of clonidine and distinguishes MPV-207 from peripherally restricted imidazoline derivatives. The ability to access central cardiovascular regulatory centers following systemic administration is a critical differentiator from analogs whose physicochemical properties may limit CNS penetration [1].

central mechanism intracerebroventricular administration CNS penetration yohimbine reversal

Hydrochloride Salt Form Provides Solubility and Handling Advantages Over the Free Base for Reproducible Experimental Use

The monohydrochloride salt (CAS 78892-45-2, MW 222.71) offers practical advantages over the free base (CAS 78892-44-1, MW 186.25) for experimental workflows. The free base MPV-207 has an estimated aqueous solubility of approximately 63 mg/L at 25°C and a calculated logP of 2.62 , indicating moderate lipophilicity. Conversion to the hydrochloride salt form confers enhanced stability and solubility in aqueous and polar solvents, facilitating preparation of stock solutions and consistent dosing in both in vitro and in vivo experiments [1]. In contrast, structurally related xylometazoline hydrochloride (CAS 1218-35-5) has a reported logP of 4.19–5.26 [2], making it substantially more lipophilic and less suitable for aqueous formulation without co-solvents. The hydrochloride salt form of MPV-207 thus provides a balance of adequate aqueous solubility for biological assays while retaining sufficient lipophilicity (logP ~2.6 for the free base) for membrane permeability.

salt form selection aqueous solubility formulation chemical stability

Structural Differentiation from Xylometazoline: Imidazole vs. Imidazoline Core, Absence of 4-tert-Butyl Group, and Distinct Pharmacological Application Domain

MPV-207 and xylometazoline share a 2,6-dimethylphenyl group but diverge at three critical structural positions, producing distinct pharmacological profiles: (i) MPV-207 has a fully aromatic 1H-imidazole ring (4-substituted), whereas xylometazoline contains a partially saturated 4,5-dihydro-1H-imidazole (2-imidazoline) ring (2-substituted); (ii) MPV-207 lacks the 4-tert-butyl substituent present on xylometazoline's phenyl ring; (iii) MPV-207 has a single methylene bridge vs. xylometazoline's methylene bridge. These structural differences manifest in divergent pharmacology: xylometazoline is optimized as a peripherally acting nasal decongestant with Ki values of 0.05–1.7 µM across alpha-1A, -1B, -1D, -2A, -2B, and -2C adrenoceptors , while MPV-207 was characterized as a centrally acting hypotensive/bradycardic agent [1]. In comparative potency assessments, MPV-207 ranked below medetomidine but comparable to clonidine in alpha-2-mediated central and peripheral actions [2].

imidazole vs. imidazoline structural differentiation 4-tert-butyl receptor selectivity

Optimal Research and Application Scenarios for 4-((2,6-Dimethylphenyl)methyl)-1H-imidazole Hydrochloride (MPV-207 HCl)


In Vivo Cardiovascular Pharmacology: Central Alpha-Adrenoceptor Mechanism Studies Requiring a Clonidine-Equipotent Imidazole Probe

MPV-207 hydrochloride is the compound of choice for in vivo cardiovascular studies requiring a clonidine-equipotent alpha-adrenoceptor agonist with a structurally distinct chemical scaffold. Its validated efficacy at i.v. doses of 0.001–0.1 mg/kg in rats, combined with demonstrated central site of action (effective by i.c.v. route; central hypotensive effect reversed by i.c.v. yohimbine at 100 µg/kg), makes it suitable for dissecting central vs. peripheral contributions to cardiovascular control [1]. The dual alpha-1/alpha-2 pharmacology (actions attenuated by both prazosin 0.1 mg/kg i.v. and yohimbine 1 mg/kg i.v.) allows investigation of integrated adrenoceptor contributions that cannot be studied with selective alpha-2-only probes such as MPV-295 [2].

Structure-Activity Relationship (SAR) Studies on Imidazole-Based Alpha-Adrenoceptor Ligands Using MPV-207 as the Optimal Methylene-Bridge Reference

As the most potent member of the MPV alkyl bridge series, MPV-207 serves as the benchmark reference compound for SAR programs exploring the impact of linker length, phenyl substitution, and heterocycle modification on alpha-adrenoceptor activity. The well-characterized potency decline across the homologous series (MPV-207 > MPV-295 > MPV-304 > MPV-390) provides a quantitative framework for evaluating novel analogs [1]. Its 4-substituted imidazole core differentiates it from 2-substituted imidazoline-based ligands such as xylometazoline and clonidine, offering a distinct chemical starting point for medicinal chemistry optimization [2].

Pharmacological Tool Compound for Alpha-Adrenoceptor Subtype Deconvolution Using Selective Antagonist Panels

The well-characterized antagonist reversal profile of MPV-207 (attenuation by prazosin 0.1 mg/kg and yohimbine 0.3–1 mg/kg) makes it a useful pharmacological tool for calibrating alpha-adrenoceptor subtype assays and validating antagonist selectivity [1]. Its dual alpha-1/alpha-2 activity provides a positive control that engages both receptor populations, enabling laboratories to verify the functional integrity of both alpha-1 and alpha-2 signaling pathways in a single preparation. This contrasts with MPV-295, which can only validate alpha-2-mediated responses [1].

Aqueous-Compatible Formulation Development Leveraging Hydrochloride Salt Physicochemical Properties

The hydrochloride salt form of MPV-207 (CAS 78892-45-2) is the appropriate procurement choice for laboratories requiring aqueous-compatible formulations for in vitro assays or in vivo dosing. Compared to the free base (estimated water solubility ~63 mg/L), the HCl salt offers enhanced aqueous solubility and stability, reducing reliance on organic co-solvents that may introduce vehicle-related artifacts [3]. Its moderate lipophilicity (free base logP ~2.62) positions it between highly hydrophilic imidazole derivatives (e.g., imidazole hydrochloride, logP ~–0.60) and highly lipophilic analogs such as xylometazoline (logP 4.19–5.26), providing a balanced solubility-permeability profile suitable for both cell-based and in vivo applications [3][4].

Quote Request

Request a Quote for 1H-Imidazole, 4-((2,6-dimethylphenyl)methyl)-, monohydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.